![molecular formula C39H59N5O8S B6289873 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine CAS No. 2237936-33-1](/img/structure/B6289873.png)
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonylamino, and carboxyl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amidation, sulfonylation, and esterification. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines.
Scientific Research Applications
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and its ability to modulate biological pathways . Additionally, it finds applications in the industry as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, inducing conformational changes that modulate their activity. This interaction can lead to the inhibition or activation of various biological pathways, depending on the specific target and the context of the interaction . The detailed molecular mechanisms are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine include other sulfonylamino and carboxyl-containing molecules, such as dichloroanilines and various substituted anilines . These compounds share some structural features but differ in their specific functional groups and overall configuration.
Uniqueness: The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity provides a versatile platform for the development of new therapeutic agents and the exploration of novel biochemical pathways .
Properties
IUPAC Name |
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O8S.C12H23N/c1-18-7-13-21(14-8-18)40(36,37)31-25(28)29-15-5-6-22(30-26(35)39-27(2,3)4)24(34)38-17-20-11-9-19(10-12-20)16-23(32)33;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,22H,5-6,15-17H2,1-4H3,(H,30,35)(H,32,33)(H3,28,29,31);11-13H,1-10H2/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUHMHLYNPPKB-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
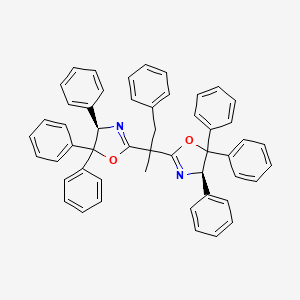
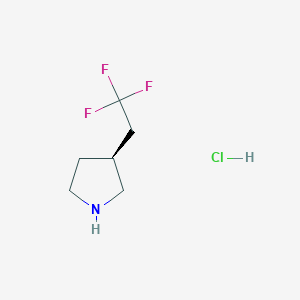
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
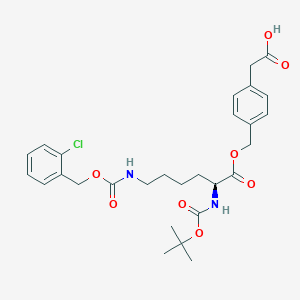
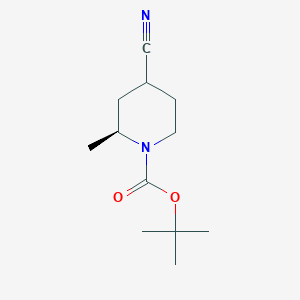


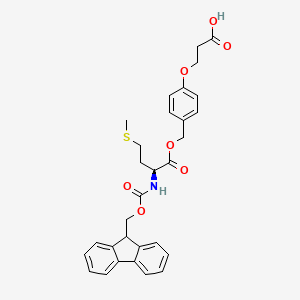




![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)
